dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate
Overview
Description
Dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate, also known as DMTPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTPA is a derivative of terephthalic acid and is commonly used as a fluorescent probe for imaging and detection purposes. In
Mechanism of Action
Dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate works by binding to specific biological molecules and emitting fluorescence upon excitation with light. The binding specificity of dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate can be controlled by modifying the chemical structure of the probe. dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate has a high quantum yield and is photostable, making it an ideal probe for long-term imaging experiments.
Biochemical and Physiological Effects:
dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate is a non-toxic compound and does not have any known harmful effects on cells or organisms. It is rapidly metabolized and excreted from the body, making it a safe probe for in vivo imaging experiments. However, it is important to note that dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate may interfere with the function of certain biological molecules, such as enzymes, if used in high concentrations.
Advantages and Limitations for Lab Experiments
Dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate has several advantages over other fluorescent probes, including its high quantum yield, photostability, and binding specificity. However, it also has some limitations, such as its susceptibility to quenching by certain molecules and its potential interference with enzyme function at high concentrations.
Future Directions
There are several future directions for the use of dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate in scientific research. One potential application is in the development of new imaging techniques that can detect the presence of dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate with high sensitivity and specificity. Another direction is the modification of dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate to enhance its binding specificity for specific biological molecules. Additionally, dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate can be used in combination with other probes to study complex cellular processes and interactions.
Scientific Research Applications
Dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate has been extensively used in scientific research as a fluorescent probe for imaging and detection purposes. It has been used to detect the presence of various biological molecules, including proteins, DNA, and RNA. dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate has also been used to study the dynamics of cellular processes, such as endocytosis and exocytosis.
properties
IUPAC Name |
dimethyl 2-[[2-(2,4,5-trimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-12-8-14(3)18(9-13(12)2)28-11-19(23)22-17-10-15(20(24)26-4)6-7-16(17)21(25)27-5/h6-10H,11H2,1-5H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBNCAAHCOULKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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